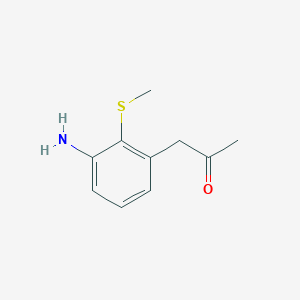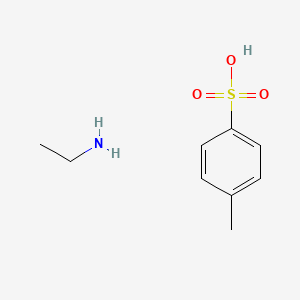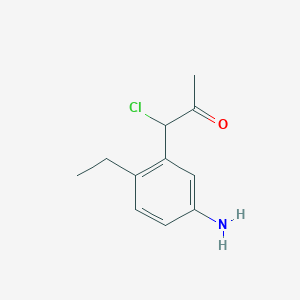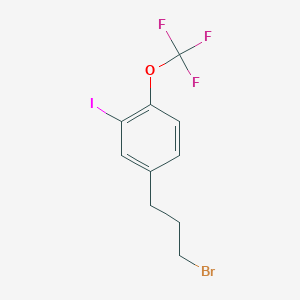
1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrF3IO It is a trifluoromethoxy-substituted aromatic compound that features both bromine and iodine atoms on its benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative, followed by iodination and the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling of hazardous reagents and by-products.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride can be used to replace the bromine or iodine atoms.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.
作用機序
The mechanism by which 1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of bromine, iodine, and trifluoromethoxy groups can influence the reactivity and selectivity of the compound. These substituents can affect the electronic properties of the benzene ring, making it more or less reactive towards certain reagents.
類似化合物との比較
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound is similar in structure but lacks the iodine atom. It is used in similar applications but may exhibit different reactivity and properties.
1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups instead of one trifluoromethoxy group. It is used in organometallic synthesis and other applications.
1-Bromo-2-(trifluoromethoxy)benzene: This compound has a similar trifluoromethoxy group but lacks the propyl chain and iodine atom. It is used in the synthesis of naphthalenes and other complex organic molecules.
Uniqueness
1-(3-Bromopropyl)-3-iodo-4-(trifluoromethoxy)benzene is unique due to the combination of bromine, iodine, and trifluoromethoxy substituents on the benzene ring. This unique combination of functional groups can lead to distinct reactivity and properties, making it valuable in various scientific research applications.
特性
分子式 |
C10H9BrF3IO |
|---|---|
分子量 |
408.98 g/mol |
IUPAC名 |
4-(3-bromopropyl)-2-iodo-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3IO/c11-5-1-2-7-3-4-9(8(15)6-7)16-10(12,13)14/h3-4,6H,1-2,5H2 |
InChIキー |
UEMBDLCVDIKSHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCCBr)I)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


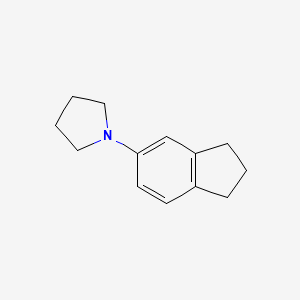
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)

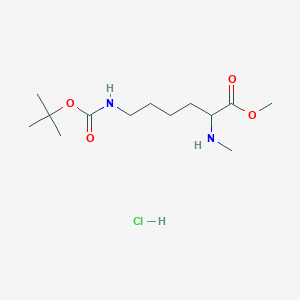
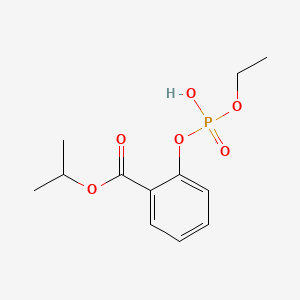
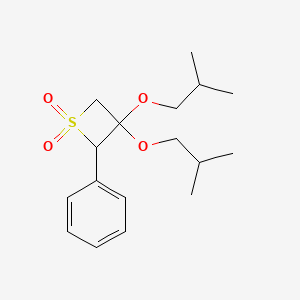
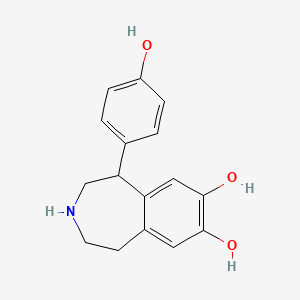

![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoicacid](/img/structure/B14064891.png)
